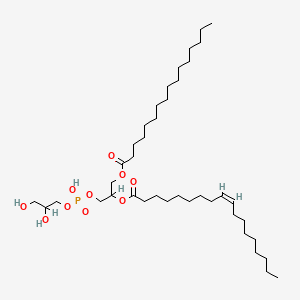
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
Descripción general
Descripción
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cellular membranes. It is composed of a glycerol backbone, with a palmitoyl group at the first position, an oleoyl group at the second position, and a phosphoglycerol group at the third position . This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and metabolic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol can be synthesized through several methods. One common approach involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid . The reaction conditions typically require a catalyst, such as sulfuric acid, and are carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Lipases are used to catalyze the esterification reactions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis . The use of bioreactors allows for large-scale production, ensuring consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol undergoes various chemical reactions, including:
Substitution: The phosphoglycerol group can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is preferred, using lipases at physiological pH and temperature.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Palmitic acid, oleic acid, and glycerophosphoglycerol.
Substitution: Substituted phosphoglycerol derivatives.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol involves its integration into cellular membranes, where it influences membrane fluidity and stability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s ability to reduce surface tension makes it effective in respiratory applications, preventing alveolar collapse and improving lung function .
Comparación Con Compuestos Similares
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine
Comparison: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unique due to its specific combination of fatty acids and the phosphoglycerol head group . This structure imparts distinct biophysical properties, such as its role in membrane curvature and signaling . Compared to other phospholipids, it has a higher propensity for forming non-lamellar phases, which is crucial in certain cellular processes .
Propiedades
IUPAC Name |
[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBAOHGQRCBP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81490-05-3 | |
| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


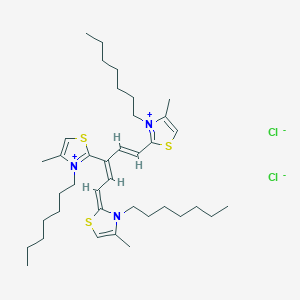
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
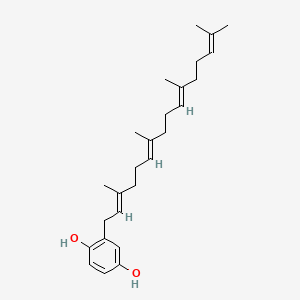


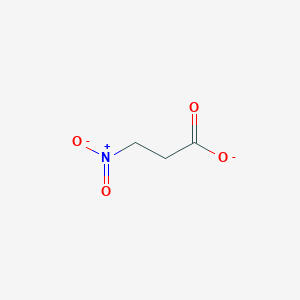
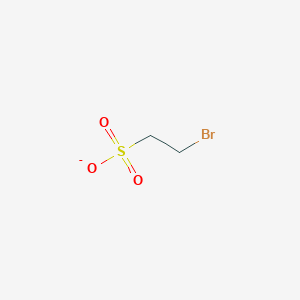
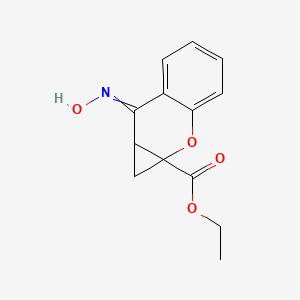
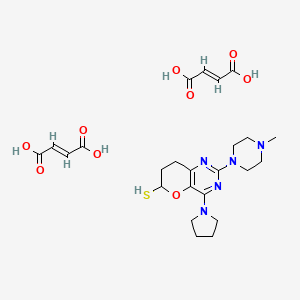
![(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1233116.png)
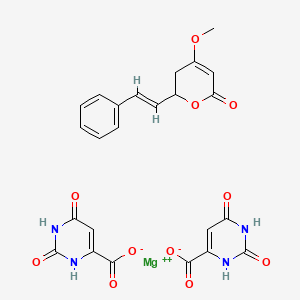
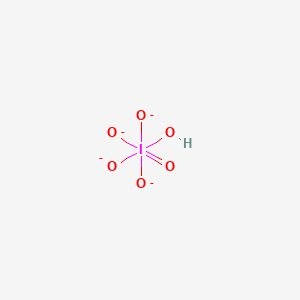
![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)
